Heptadecyltrimethylammoniumbromid

Übersicht

Beschreibung

Heptadecyltrimethylammonium bromide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a surfactant that can self-align vertically on the surface of indium tin oxide (ITO) substrates and induce homeotropic alignment of the liquid crystal molecules .

Molecular Structure Analysis

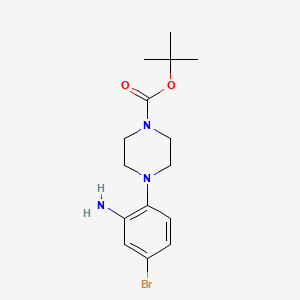

Heptadecyltrimethylammonium bromide has the molecular formula C20H44N.Br and a molecular weight of 378.48 . It is a quaternary ammonium salt containing one long hydrophobic alkyl chain .Chemical Reactions Analysis

Heptadecyltrimethylammonium bromide has been used in the modification of montmorillonites, a type of clay mineral, to improve their adsorption performance for mycotoxins . It has also been evaluated for its ability to align liquid crystals in layered ITO cells with various cell gap conditions .Physical And Chemical Properties Analysis

Heptadecyltrimethylammonium bromide is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air .Wissenschaftliche Forschungsanwendungen

Adsorption von Mykotoxinen

Mit HTAB modifizierte Montmorillonite wurden hinsichtlich ihrer Adsorptionseigenschaften für Mykotoxine wie Aflatoxin B1 (AFB1), Zearalenon (ZEA) und Deoxynivalenol (DON) untersucht. Säurebehandelte und mit HTAB modifizierte Montmorillonite weisen eine erhöhte Adsorptionskapazität für AFB1 und ZEA auf, was sie zu vielversprechenden Materialien für die Entgiftung kontaminierter Futtermittel macht .

DNA-Isolierung und PCR-Analyse

HTAB wird in der Molekularbiologie häufig zur Isolierung von hochmolekularem Pflanzen-DNA verwendet. Es spielt eine entscheidende Rolle bei der Fällung von Nukleinsäuren und kann in der Polymerase-Kettenreaktion (PCR) eingesetzt werden .

Flüssigkristall-Ausrichtung

HTAB wurde auf seine Rolle bei der Ausrichtung von Flüssigkristallen (LC) untersucht. Auf Indiumzinnoxid (ITO)-Substrate aufgebracht, richtet sich HTAB selbst vertikal aus und induziert eine homöotrope Ausrichtung von LC-Molekülen. Diese Eigenschaft ist wertvoll für LC-basierte Geräte und Displays .

Safety and Hazards

Wirkmechanismus

Target of Action

Heptadecyltrimethylammonium bromide is a biochemical reagent that is often used in life science related research . .

Result of Action

As a biochemical reagent, it may have various effects depending on the specific context of its use .

Action Environment

As a biochemical reagent, its action may be influenced by various factors, including temperature, pH, and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

Heptadecyltrimethylammonium bromide is known to interact with various biomolecules. It has been used as a component in DNA extraction buffers , indicating that it interacts with nucleic acids. The nature of these interactions is likely due to the cationic nature of Heptadecyltrimethylammonium bromide, which allows it to bind to the negatively charged phosphate backbone of DNA .

Cellular Effects

Heptadecyltrimethylammonium bromide can have various effects on cells. For example, it has been shown to exhibit bactericidal activity, being effective against both Gram-positive and Gram-negative organisms . This suggests that Heptadecyltrimethylammonium bromide can disrupt bacterial cell membranes or interfere with essential cellular processes .

Molecular Mechanism

The molecular mechanism of Heptadecyltrimethylammonium bromide is not fully understood. Its bactericidal activity suggests that it may disrupt bacterial cell membranes. As a cationic surfactant, it could insert into the lipid bilayer of the cell membrane, disrupting its integrity and leading to cell lysis .

Temporal Effects in Laboratory Settings

The effects of Heptadecyltrimethylammonium bromide can change over time in laboratory settings. For instance, its bactericidal activity may decrease over time if the compound degrades or if the bacteria develop resistance

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of Heptadecyltrimethylammonium bromide in animal models. It is known that similar quaternary ammonium compounds can have toxic effects at high doses

Metabolic Pathways

The metabolic pathways involving Heptadecyltrimethylammonium bromide are not well-studied. As a synthetic compound, it is not naturally produced or metabolized by enzymes in the human body. It may interact with enzymes and other biomolecules in the body due to its cationic nature .

Transport and Distribution

Heptadecyltrimethylammonium bromide, being a cationic surfactant, is likely to distribute in the body based on its interactions with negatively charged molecules. It may bind to proteins, nucleic acids, and other biomolecules, affecting its distribution within cells and tissues .

Subcellular Localization

Due to its cationic nature, it may localize to areas of the cell with a high concentration of negatively charged molecules, such as the nucleus (which contains DNA) or the cytoplasm (which contains various biomolecules) .

Eigenschaften

IUPAC Name |

heptadecyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXDNWCDEIIMDP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21424-24-8 | |

| Record name | Heptadecyltrimethylammonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol](/img/structure/B1640464.png)

![4-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B1640477.png)

![(2R,3R,4R,5R)-2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1640481.png)